molecular formula C22H23ClN2O5S B2687258 (E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-86-3

(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2687258
CAS No.: 864926-86-3
M. Wt: 462.95
InChI Key: FJAVIWRLCKZIKI-MDZDMXLPSA-N
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Description

The compound "(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate" features a thieno[2,3-c]pyridine core substituted with diethyl dicarboxylate groups at positions 3 and 4. The (E)-configured acrylamido moiety at position 2 introduces a 2-chlorophenyl group, distinguishing it from simpler analogs. While direct spectroscopic data for this compound are unavailable in the provided evidence, its synthesis likely involves condensation reactions analogous to those described for related acrylamido-thiophene derivatives .

Properties

IUPAC Name

diethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5S/c1-3-29-21(27)19-15-11-12-25(22(28)30-4-2)13-17(15)31-20(19)24-18(26)10-9-14-7-5-6-8-16(14)23/h5-10H,3-4,11-13H2,1-2H3,(H,24,26)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAVIWRLCKZIKI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a 2-chlorophenyl group and an acrylamido moiety enhances its potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C18_{18}H18_{18}ClN1_{1}O4_{4}
  • Molecular Weight : 353.80 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer activity. For instance, a related compound demonstrated promising results against various human tumor cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical in cell division and cancer progression.

Case Study: Antitumor Activity

In a study evaluating the anticancer effects of similar compounds, it was found that certain derivatives had a GI(50) value (the concentration required to inhibit cell growth by 50%) as low as 0.3 µM , indicating potent activity against breast cancer cell lines .

The proposed mechanism of action for compounds similar to this compound includes:

  • Inhibition of Tubulin Polymerization : Compounds interfere with the microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed.

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of thieno[2,3-c]pyridine derivatives. These compounds have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerGI(50) < 0.3 µM against breast cancer
AntimicrobialEffective against multiple bacterial strains

Synthesis and Derivatives

Compound NameSynthesis MethodBiological Activity
Thieno[2,3-c]pyridine Derivative AReaction with ethyl chloroacetateAnticancer
Thieno[2,3-c]pyridine Derivative BCondensation with aromatic aldehydesAntimicrobial

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The trimethoxyanilino group in compound 3f is associated with antitubulin activity, a common feature in anticancer agents like combretastatin analogs . Schiff base derivatives (e.g., ) exhibit antioxidant properties due to metal-chelating capabilities . The 2-chlorophenyl acrylamido group in the target compound may enhance lipophilicity and receptor binding compared to simpler amines .

Physicochemical Trends :

  • Melting points vary significantly: unmodified amines (e.g., CAS 24237-51-2) lack reported values, while antitubulin agents like 3f melt at 128–130°C, suggesting higher crystallinity from aromatic substituents .
  • Imidazo[1,2-a]pyridine analogs (e.g., ) show higher melting points (223–225°C), likely due to extended conjugation .

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